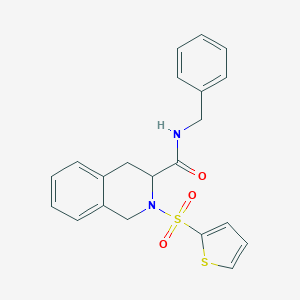
N-benzyl-2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide, also known as BTIQ, is a chemical compound that has gained significant attention in the field of scientific research. BTIQ is a tetrahydroisoquinoline derivative that exhibits various biological activities, making it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of N-benzyl-2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide is not fully understood. However, studies have shown that N-benzyl-2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide can modulate various signaling pathways involved in cell proliferation, apoptosis, and inflammation. N-benzyl-2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide has been found to inhibit the activity of protein kinase C, which is involved in cell growth and differentiation. Additionally, N-benzyl-2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide has been shown to inhibit the activity of nuclear factor-kappa B, which is a transcription factor involved in inflammation and immune response.
Biochemical and Physiological Effects:
N-benzyl-2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide has been shown to exhibit various biochemical and physiological effects. Studies have shown that N-benzyl-2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide can reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. N-benzyl-2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide has also been found to increase the levels of anti-inflammatory cytokines, such as interleukin-10. Furthermore, N-benzyl-2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide has been shown to reduce the levels of reactive oxygen species and increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase.
Avantages Et Limitations Des Expériences En Laboratoire
N-benzyl-2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. Furthermore, N-benzyl-2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide exhibits various biological activities, making it a promising candidate for drug development. However, one of the limitations of N-benzyl-2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of N-benzyl-2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide. One potential direction is to further investigate its antitumor activity and its mechanism of action. Another potential direction is to explore its potential as an anti-inflammatory agent for the treatment of inflammatory diseases. Additionally, further studies are needed to determine the optimal dosage and administration route for N-benzyl-2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide.
Méthodes De Synthèse
The synthesis of N-benzyl-2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide involves the reaction of 2-thiophenesulfonyl chloride with N-benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide in the presence of a base. The reaction yields N-benzyl-2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide as a white solid with a melting point of 188-191°C.
Applications De Recherche Scientifique
N-benzyl-2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide has been extensively studied for its potential therapeutic applications. It has been reported to exhibit antitumor, anti-inflammatory, and antiviral activities. Studies have also shown that N-benzyl-2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide can inhibit the growth of cancer cells and induce apoptosis. Furthermore, N-benzyl-2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide has been found to be effective against herpes simplex virus and human immunodeficiency virus.
Propriétés
Formule moléculaire |
C21H20N2O3S2 |
|---|---|
Poids moléculaire |
412.5 g/mol |
Nom IUPAC |
N-benzyl-2-thiophen-2-ylsulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxamide |
InChI |
InChI=1S/C21H20N2O3S2/c24-21(22-14-16-7-2-1-3-8-16)19-13-17-9-4-5-10-18(17)15-23(19)28(25,26)20-11-6-12-27-20/h1-12,19H,13-15H2,(H,22,24) |
Clé InChI |
JNWFOWYFQVZPLV-UHFFFAOYSA-N |
SMILES |
C1C(N(CC2=CC=CC=C21)S(=O)(=O)C3=CC=CS3)C(=O)NCC4=CC=CC=C4 |
SMILES canonique |
C1C(N(CC2=CC=CC=C21)S(=O)(=O)C3=CC=CS3)C(=O)NCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-(1,3-Benzoxazol-2-yl)-3-[5-(4-bromophenyl)-2-furyl]-1-(4-butoxyphenyl)-2-propen-1-one](/img/structure/B284759.png)


![methyl 4-{(3E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-3-[furan-2-yl(hydroxy)methylidene]-4,5-dioxopyrrolidin-2-yl}benzoate](/img/structure/B284769.png)

![10-bromo-5a-methyl-3,5a,6,11b-tetrahydro-2H,5H-chromeno[4',3':4,5]thiopyrano[2,3-d][1,3]thiazol-2-one](/img/structure/B284773.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-yl]-4-methoxy-N-[(4-methoxyphenyl)sulfonyl]benzenesulfonamide](/img/structure/B284779.png)
![1-benzyl-5-[4-(benzyloxy)-3-methoxyphenyl]-2-hydroxy-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(1H,7H)-dione](/img/structure/B284781.png)
![4-(2,4-dichlorophenyl)-8-(1-piperidinylcarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B284784.png)
![4-(4-chlorophenyl)-8-[(2-methyl-1-piperidinyl)carbonyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B284785.png)
![4-(4-chlorophenyl)-N,N-diethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxamide](/img/structure/B284787.png)